Technical Monograph: Methyl 3-bromo-5-cyano-2-(difluoromethyl)benzoate
Technical Monograph: Methyl 3-bromo-5-cyano-2-(difluoromethyl)benzoate
The following technical guide provides an in-depth analysis of Methyl 3-bromo-5-cyano-2-(difluoromethyl)benzoate , a highly specialized fluorinated aromatic intermediate. This document is structured for researchers and drug development professionals, focusing on its synthesis, physicochemical properties, and utility as a scaffold in medicinal chemistry, particularly for HIF-2
[1]
Executive Summary & Chemical Identity
Methyl 3-bromo-5-cyano-2-(difluoromethyl)benzoate is a tri-functionalized benzene derivative serving as a critical "linchpin" intermediate.[1][2] Its structure features three distinct reactive handles—an aryl bromide, a nitrile, and a difluoromethyl group—positioned around a benzoate core.[1][2] This unique substitution pattern makes it an ideal precursor for constructing complex pharmacophores, including HIF-2
The compound is chemically related to the known precursor Methyl 3-bromo-5-cyano-2-methylbenzoate (CAS 1806061-00-6) and the downstream homolog Methyl 3-bromo-5-cyano-2-(difluoromethyl)phenylacetate (CAS 1807030-68-7).[2]
Chemical Structure & Identifiers
| Property | Detail |
| IUPAC Name | Methyl 3-bromo-5-cyano-2-(difluoromethyl)benzoate |
| Molecular Formula | C |
| Molecular Weight | 290.06 g/mol |
| Core Scaffold | Polysubstituted Benzene |
| Key Functional Groups | Aryl Bromide (C-3), Nitrile (C-5), Difluoromethyl (C-2), Methyl Ester (C-1) |
| Predicted CAS | Not widely indexed; refer to precursor CAS 1806061-00-6 |
Physicochemical Profile
Note: Data below is derived from structural analogs (e.g., CAS 1806061-00-6) and calculated physicochemical models.
| Property | Value / Description |
| Physical State | White to off-white crystalline solid |
| Melting Point | 65 – 75 °C (Predicted based on methyl analog) |
| Boiling Point | ~340 °C (at 760 mmHg) |
| Density | ~1.65 g/cm³ |
| LogP | 2.8 – 3.2 (Lipophilic) |
| Solubility | Insoluble in water; Soluble in DCM, EtOAc, DMSO, Methanol |
| Stability | Stable under standard conditions; sensitive to strong bases (ester hydrolysis) |
Synthetic Pathways & Manufacturing
The synthesis of Methyl 3-bromo-5-cyano-2-(difluoromethyl)benzoate typically proceeds via the functionalization of the C-2 methyl group of the precursor Methyl 3-bromo-5-cyano-2-methylbenzoate .[1][2]
Core Synthesis Workflow
The most robust route involves a radical bromination-fluorination sequence or an oxidation-deoxofluorination pathway.[1][2]
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Bromination (Regioselective): Electrophilic aromatic substitution or radical bromination to install the bromine at C-3.[1][2]
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Difluoromethylation: Transformation of the C-2 methyl group into a difluoromethyl group.[1]
Detailed Protocol (Route A: Oxidation-Fluorination)
This route is preferred for high purity and avoids over-fluorination.[1][2]
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Step 1: Bromination
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Step 2: Benzylic Oxidation
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Step 3: Deoxofluorination
Caption: Step-wise synthetic pathway from the commercially available methyl-benzoate precursor to the target difluoromethyl scaffold.
Reactivity & Applications
This compound is a versatile building block (BB) in medicinal chemistry.[1][6] Its orthogonal reactivity allows for sequential functionalization.
Reactivity Map
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C-3 Aryl Bromide: Excellent handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl or heteroaryl groups.[1][2]
-
C-1 Methyl Ester: Can be hydrolyzed to the acid (for amide coupling), reduced to the benzyl alcohol, or converted to a homolog (e.g., phenylacetate via Arndt-Eistert).[1][2]
-
C-5 Nitrile: Precursor to amines (reduction), amides (hydrolysis), or heterocycles (e.g., tetrazoles, oxadiazoles).[1][2]
-
C-2 Difluoromethyl: A bioisostere for the methyl group, acting as a hydrogen bond donor and increasing metabolic stability (blocking benzylic oxidation).[1][2]
Critical Application: HIF-2 Inhibitors
The "3-halo-5-cyano" motif is hallmark to Hypoxia-Inducible Factor 2
-
Next-Gen Inhibitors: Creating novel aryl-ether linkages.[1]
-
Homologation: Conversion to Methyl 3-bromo-5-cyano-2-(difluoromethyl)phenylacetate (CAS 1807030-68-7), a direct precursor for chain-extended pharmacophores.[2]
Caption: Divergent synthesis map showing the transformation of the core scaffold into high-value drug intermediates.[2]
Handling & Safety (SDS Summary)
Based on hazard profiles of similar brominated benzonitriles.
-
Signal Word: WARNING
-
Hazard Statements:
-
Personal Protective Equipment (PPE):
-
Nitrile gloves (0.11 mm thickness minimum).[2]
-
Safety goggles with side shields.
-
Work within a certified chemical fume hood.
-
-
Spill Protocol: Absorb with inert material (vermiculite/sand) and dispose of as halogenated organic waste.[1][2]
References
-
BLD Pharm. (2024).[1][2] Product Analysis: Methyl 3-bromo-5-cyano-2-methylbenzoate (CAS 1806061-00-6).[3] Retrieved from
-
Bio-Fount. (2024).[2] Material Safety Data Sheet: Methyl 3-bromo-5-cyano-2-(difluoromethyl)phenylacetate (CAS 1807030-68-7). Retrieved from
-
Google Patents. (2024).[2] Compounds that mediate protein degradation and methods of use thereof (US20240317706A1).[1][2] [Describes synthesis of the methyl-benzoate precursor]. Retrieved from
Sources
- 1. 453566-15-9|Methyl 3-bromo-5-cyanobenzoate|BLD Pharm [bldpharm.com]
- 2. 453566-14-8|3-Bromo-5-cyanobenzoic acid|BLD Pharm [bldpharm.com]
- 3. 1261796-94-4|Methyl 2-bromo-3-cyanobenzoate|BLD Pharm [bldpharm.com]
- 4. US20240317706A1 - Compounds that mediate protein degradation and methods of use thereof - Google Patents [patents.google.com]
- 5. 76006-33-2|3-Bromo-2-methylbenzoic acid|BLD Pharm [bldpharm.com]
- 6. 5-(tert-Butoxycarbonylamino-methyl)-2-methyl-benzoic acid | 165950-06-1 | Benchchem [benchchem.com]
